Midkine is a heparin-binding growth factor that plays a crucial role in various biological processes, including cell proliferation, differentiation, and survival. Specifically, the segment known as Midkine (114-122) refers to a peptide derived from the Midkine protein, which is highly expressed during embryonic development and has been implicated in neuroprotection and cancer progression. This peptide sequence is particularly important because it retains significant biological activity and can be synthesized for research and therapeutic purposes.
Midkine was first identified as a product of a retinoic acid-responsive gene during embryogenesis. It is produced in various tissues, including the central nervous system, kidneys, and heart, and its expression is upregulated in response to injury or inflammation. The full-length Midkine protein consists of 121 amino acids, with the peptide of interest (114-122) representing a specific functional domain within this larger structure.
Midkine can be classified as:
The synthesis of Midkine (114-122) typically employs solid-phase peptide synthesis techniques, particularly the Fmoc (9-fluorenylmethoxycarbonyl) strategy. This method allows for the sequential addition of protected amino acids to a solid support.
The resulting peptide sequence from this synthesis method corresponds to the region 114-122 of Midkine.
The molecular structure of Midkine (114-122) consists of a sequence of amino acids that contributes to its biological function. The specific sequence includes several positively charged residues that are crucial for binding interactions with receptors.
Midkine (114-122) participates in several biochemical reactions:
These reactions often involve complex formation with other cellular components, leading to enhanced cellular responses under conditions such as hypoxia or inflammation.
The mechanism by which Midkine (114-122) exerts its effects involves several steps:
Research indicates that Midkine promotes angiogenesis and neuroprotection through these signaling pathways, highlighting its therapeutic potential.
Studies have shown that modifications to the peptide can enhance its stability and bioactivity, making it a focus of research in drug design.
Midkine (114-122) has several scientific uses:
CAS No.: 20298-86-6
CAS No.: 14681-59-5
CAS No.: 113834-91-6
CAS No.: 36678-05-4
CAS No.: 11104-44-2